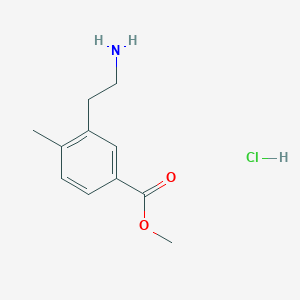

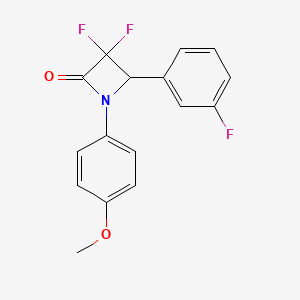

1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting with the formation of the indoline ring, followed by functionalization of the ring with various groups .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence and position of the functional groups on the indoline ring. For example, the sulfonyl and pyridinyl groups may make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of sulfonamide drugs that interact with the colchicine site of tubulin, demonstrating that alterations in the sulfonamide structure, akin to those in "1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline", can significantly influence their interaction with tubulin and hence their antimitotic properties. This research highlighted the potential of such compounds in developing novel anticancer therapies (Banerjee et al., 2005).

Development of c-Met/ALK Inhibitors

Research into aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which share a similar structural motif with the specified compound, led to the identification of potent, selective, and orally efficacious c-Met/ALK dual inhibitors. This demonstrates the compound's relevance in the development of targeted cancer therapies (Li et al., 2013).

Exploration of Antimycobacterial Properties

A distinct study unveiled the antimycobacterial potential of spiro-piperidin-4-ones synthesized through a novel, atom economic, and stereoselective process. This research provides insights into the compound's application in addressing tuberculosis and other mycobacterial infections (Kumar et al., 2008).

Synthesis and Electrochemical Analysis

Another area of application involves the synthesis and electrochemical characterization of indole-based-sulfonamide derivatives. Such studies are crucial for understanding the redox behavior and electronic properties of compounds structurally related to "1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline", which could have implications in materials science and sensor development (Ibrahim et al., 2020).

Advances in Nonlinear Optical Materials

Finally, research into polyphosphazenes with sulfonyl-based chromophores indicates the potential of sulfonamide-containing compounds in the development of materials with second-order nonlinear optical properties. This suggests applications in the field of optoelectronics and photonics, where compounds similar to "1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline" could be utilized (Li et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-14-12-18(21)3-5-20(14)26(24,25)23-11-8-17-13-16(2-4-19(17)23)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWJZXWEVWBQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)

![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)

![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)

![Tert-butyl N-[9-(2-chloropropanoylamino)-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2766437.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)